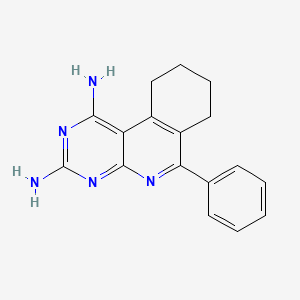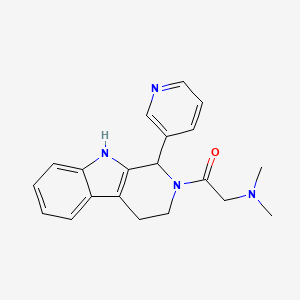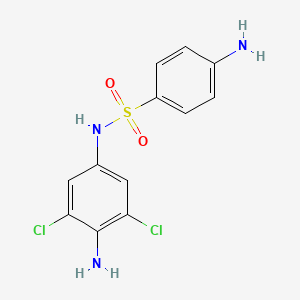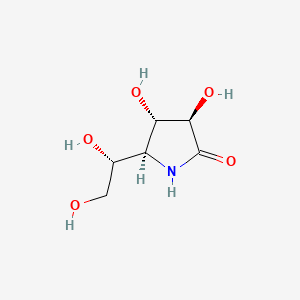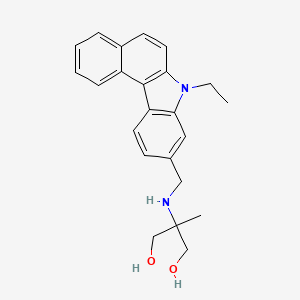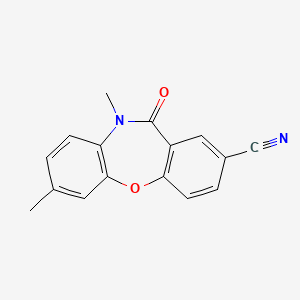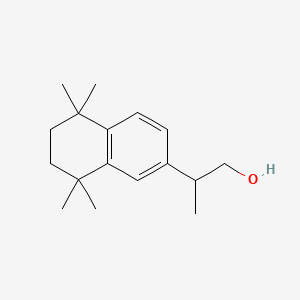
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 72339 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of cellular processes and disease mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 72339 involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the compound. The synthetic route typically includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often involve controlled temperatures and pH levels to optimize the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of NSC 72339 is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound on a larger scale, ensuring that it meets the required standards for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 72339 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 72339 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 72339 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from the reactions of NSC 72339 depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that can be further utilized in various applications, including drug development and chemical research.
Applications De Recherche Scientifique
NSC 72339 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in the study of cellular processes, including signal transduction and metabolic pathways.
Medicine: NSC 72339 is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of NSC 72339 involves its interaction with specific molecular targets within cells. It can modulate various pathways, including those involved in cell growth, apoptosis, and differentiation. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
NSC 72339 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 725776: Another indenoisoquinoline derivative with similar topoisomerase I inhibitory activity.
NSC 724998: A compound with comparable chemical structure and biological activity.
The uniqueness of NSC 72339 lies in its specific binding affinity and the distinct pathways it modulates, making it a valuable tool in scientific research and potential therapeutic applications.
Conclusion
NSC 72339 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable tool in research and industry. The comparison with similar compounds further highlights its uniqueness and potential for future applications.
Propriétés
Numéro CAS |
7149-84-0 |
|---|---|
Formule moléculaire |
C19H27NO5 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-(cyclohexanecarbonylamino)-3-(2,4-dimethoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C19H27NO5/c1-12-9-14(17(25-3)11-16(12)24-2)10-15(19(22)23)20-18(21)13-7-5-4-6-8-13/h9,11,13,15H,4-8,10H2,1-3H3,(H,20,21)(H,22,23) |
Clé InChI |
KAKVMTZPZFILRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)OC)CC(C(=O)O)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


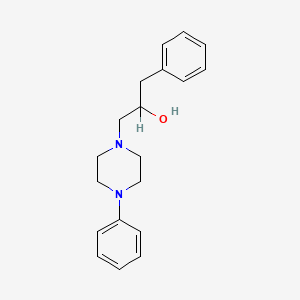
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)


